6-Bromo-8-(chloromethyl)imidazo[1,2-A]pyridine
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Overview
Description
6-Bromo-8-(chloromethyl)imidazo[1,2-A]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-A]pyridine family. This class of compounds is known for its wide range of applications in medicinal chemistry due to its unique structural features and biological activities .
Preparation Methods
The synthesis of 6-Bromo-8-(chloromethyl)imidazo[1,2-A]pyridine typically involves the functionalization of the imidazo[1,2-A]pyridine scaffold. One common method includes the use of radical reactions, transition metal catalysis, metal-free oxidation, and photocatalysis strategies . Industrial production methods often employ bases like sodium bicarbonate or potassium carbonate in polar solvents such as methanol or ethanol under reflux conditions .
Chemical Reactions Analysis
6-Bromo-8-(chloromethyl)imidazo[1,2-A]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chloromethyl groups can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: These reactions can modify the oxidation state of the compound, leading to different derivatives.
Radical Reactions: These are often used for the direct functionalization of the imidazo[1,2-A]pyridine scaffold.
Common reagents used in these reactions include transition metals, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-Bromo-8-(chloromethyl)imidazo[1,2-A]pyridine has several applications in scientific research:
Medicinal Chemistry: It is used in the development of drugs, particularly for its activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB).
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Material Science: Due to its structural properties, it is used in the development of new materials.
Mechanism of Action
The mechanism of action of 6-Bromo-8-(chloromethyl)imidazo[1,2-A]pyridine involves its interaction with specific molecular targets and pathways. For instance, the nature of the substituent in the C6 position of the imidazo[1,2-A]pyridine ring can influence its activity against certain enzymes, such as Rab geranylgeranyl transferase (RGGT) . This interaction can disrupt biological processes, leading to its observed biological effects.
Comparison with Similar Compounds
6-Bromo-8-(chloromethyl)imidazo[1,2-A]pyridine can be compared with other imidazo[1,2-A]pyridine derivatives, such as:
2-Ethyl-6-chloro imidazo[1,2-A]pyridine: Known for its improved potency against extracellular and intracellular Mycobacterium tuberculosis.
Methyl 6-bromo-1H-imidazo[1,2-A]pyridine-8-carboxylate: Used as an intermediate in organic synthesis.
These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Properties
Molecular Formula |
C8H6BrClN2 |
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Molecular Weight |
245.50 g/mol |
IUPAC Name |
6-bromo-8-(chloromethyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C8H6BrClN2/c9-7-3-6(4-10)8-11-1-2-12(8)5-7/h1-3,5H,4H2 |
InChI Key |
XFZVKXVVKORSHI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C=C(C=C(C2=N1)CCl)Br |
Origin of Product |
United States |
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